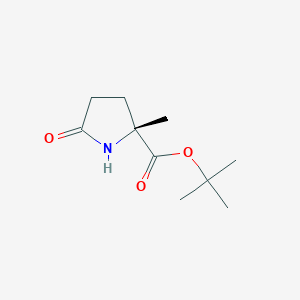
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative and has a unique chemical structure that makes it an interesting subject of study. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on 1,3,4-oxadiazole derivatives has highlighted their significance in the synthesis of compounds with potential antimicrobial properties. For instance, the study by Bayrak et al. (2009) delves into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluates their antimicrobial activities, revealing that these compounds exhibit moderate to good antimicrobial activity against a range of pathogens (Bayrak et al., 2009).
Antibacterial Activity and Mechanism of Action
Another study by Song et al. (2017) on 1,3,4-oxadiazole thioether derivatives identifies compound 6r as having significant antibacterial activity against Xanthomonas oryzae pv. oryzae, with an investigation into its action mechanism through proteomic analysis (Song et al., 2017).
Potential Anticancer Agents
Research into the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives has also shown promise in anticancer applications. A study by Zhang et al. (2005) discovered a novel apoptosis inducer within this class, indicating potential as anticancer agents and identifying their molecular targets (Zhang et al., 2005).
Optical and Electronic Properties
The investigation into the optical and electronic properties of 1,3,4-oxadiazole derivatives has revealed their utility in material science, such as in the development of organic light-emitting diodes (OLEDs) and chemosensors for metal ion detection. Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives has demonstrated their high electron mobility and efficiency as electron transporters and exciton blockers in OLEDs (Shih et al., 2015).
properties
IUPAC Name |
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFJTUIXJLKGY-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CC(CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(O1)[C@H]2C[C@H](CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)
![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)
